l-Isoleucine benzyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Isoleucine benzyl ester hydrochloride is a chemical compound used in various applications, including chemical synthesis . It is also used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of a similar compound, L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt, is C₂₀H₂₇NO₅S . The molecular weight is 393.5 . For Benzyl-L-isoleucine methyl ester hydrochloride, the molecular weight is 271.79 .Aplicaciones Científicas De Investigación

Pest Control

The compound l-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester, which is similar to l-Isoleucine benzyl ester hydrochloride, has been isolated from actinobacteria and used against agricultural insect pests and human vector mosquitoes . It showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .

Pharmaceutical Intermediate

l-Isoleucine benzyl ester hydrochloride can be used as a pharmaceutical intermediate . It can be used to produce other compounds, such as 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester .

Production of 4-Hydroxyisoleucine

l-Isoleucine hydroxylase, which is related to l-Isoleucine benzyl ester hydrochloride, can be used to convert L-Ile to 4-hydroxyisoleucine . This compound, 4-HIL, is a promising drug with potential applications mainly in the pharmaceutical industry .

Protein Engineering

The disulfide bond in l-isoleucine hydroxylase protein was rationally designed to improve its thermostability . This could facilitate industrial scale production of 4-hydroxyisoleucine and may be suitable for protein engineering of other hydroxylases .

Antioxidant Activities

The compound l-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester has also been studied for its antioxidant activities . This suggests that l-Isoleucine benzyl ester hydrochloride could potentially have similar properties.

Chemical Synthesis

l-Isoleucine benzyl ester hydrochloride can be used for chemical synthesis . It can be used to produce other compounds, expanding its applications in various fields of research .

Safety and Hazards

The safety data sheet for a similar compound, L-Isoleucine methyl ester hydrochloride, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance is advised .

Propiedades

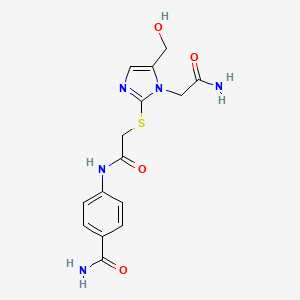

IUPAC Name |

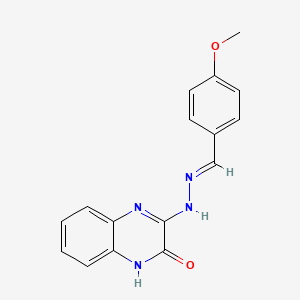

benzyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3;1H/t10-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVGWRRIIMXOQH-JGAZGGJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2761727.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)

![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)

![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)